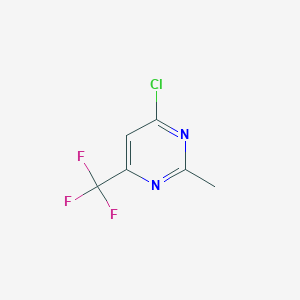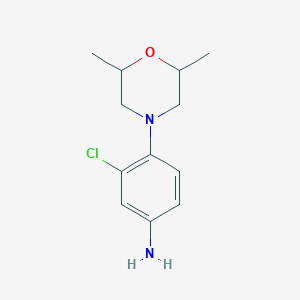
3-Chloro-4-(2,6-dimethyl-4-morpholinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(2,6-dimethyl-4-morpholinyl)aniline is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Application in Src Kinase Inhibition
- 3-Chloro-4-(2,6-dimethyl-4-morpholinyl)aniline analogues have been identified as potent inhibitors of Src kinase activity. These compounds show significant inhibition of both Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).
Role in Ring-Opening Polymerization
- The compound's derivatives have been used in the synthesis of aluminum dimethyl complexes with bidentate ligands. These complexes effectively initiate the ring-opening polymerization of rac-lactide, leading to poly-lactic acids with narrow molecular weight distributions (Liu & Ma, 2014).
Involvement in Organic Synthesis
- Derivatives of this compound are used in the cyclization of anilines to produce various heterocyclic compounds. These processes highlight the reactivity of certain bonds in the molecule, leading to diverse chemical transformations (Williamson & Ward, 2005).
Synthesis of DNA-binding Agents
- This chemical has been used to create derivatives that show significant DNA interaction. These compounds are studied for their potential as DNA intercalating agents and cytotoxic activities, indicating their potential in medicinal chemistry (Garofalo et al., 2010).
Propriétés
IUPAC Name |
3-chloro-4-(2,6-dimethylmorpholin-4-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-8-6-15(7-9(2)16-8)12-4-3-10(14)5-11(12)13/h3-5,8-9H,6-7,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDLMBVDIMFVHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588172 |
Source


|
| Record name | 3-Chloro-4-(2,6-dimethylmorpholin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-04-5 |
Source


|
| Record name | 3-Chloro-4-(2,6-dimethylmorpholin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
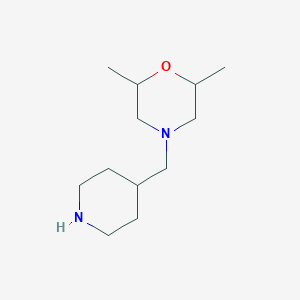
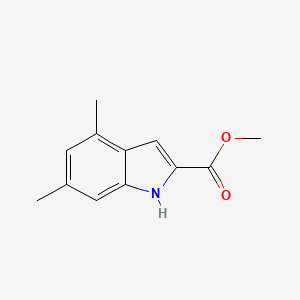
![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)
![1-[(2-Chlorophenyl)acetyl]piperazine](/img/structure/B1357351.png)
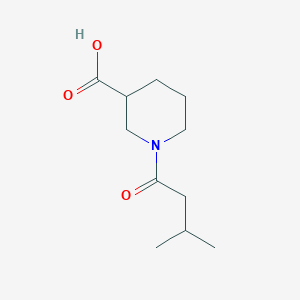
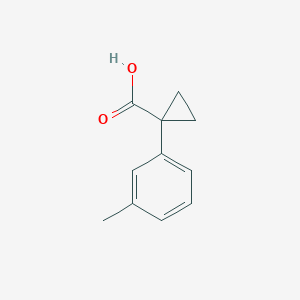
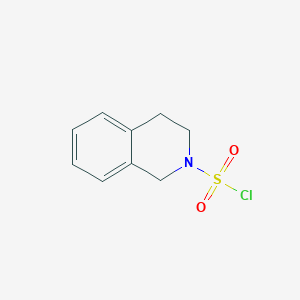

![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)
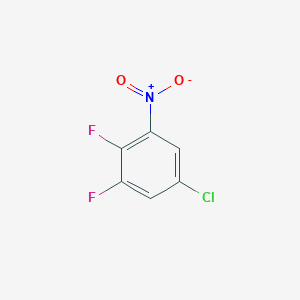
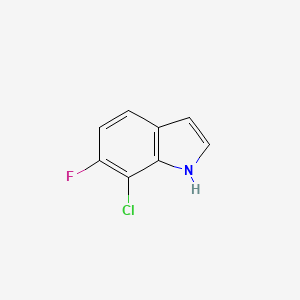

![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)
